Cas no 2228636-68-6 (tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate)

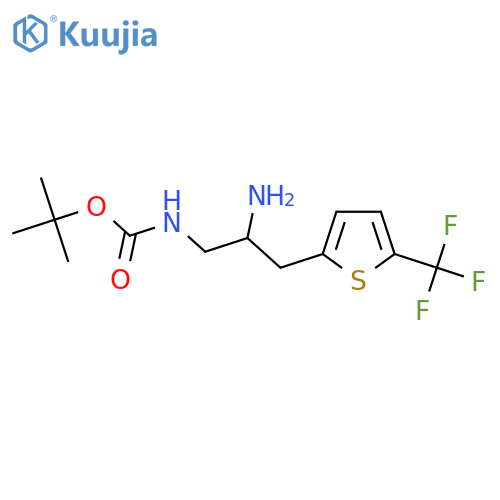

2228636-68-6 structure

商品名:tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate

tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate

- EN300-1899467

- tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate

- 2228636-68-6

-

- インチ: 1S/C13H19F3N2O2S/c1-12(2,3)20-11(19)18-7-8(17)6-9-4-5-10(21-9)13(14,15)16/h4-5,8H,6-7,17H2,1-3H3,(H,18,19)

- InChIKey: RNUGOVVWVHJZMH-UHFFFAOYSA-N

- ほほえんだ: S1C(C(F)(F)F)=CC=C1CC(CNC(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 324.11193351g/mol

- どういたいしつりょう: 324.11193351g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1899467-0.05g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 0.05g |

$1866.0 | 2023-09-18 | ||

| Enamine | EN300-1899467-5.0g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 5g |

$6441.0 | 2023-06-01 | ||

| Enamine | EN300-1899467-10.0g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 10g |

$9550.0 | 2023-06-01 | ||

| Enamine | EN300-1899467-0.5g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 0.5g |

$2132.0 | 2023-09-18 | ||

| Enamine | EN300-1899467-5g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 5g |

$6441.0 | 2023-09-18 | ||

| Enamine | EN300-1899467-1g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 1g |

$2221.0 | 2023-09-18 | ||

| Enamine | EN300-1899467-0.25g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 0.25g |

$2044.0 | 2023-09-18 | ||

| Enamine | EN300-1899467-2.5g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 2.5g |

$4355.0 | 2023-09-18 | ||

| Enamine | EN300-1899467-1.0g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 1g |

$2221.0 | 2023-06-01 | ||

| Enamine | EN300-1899467-0.1g |

tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |

2228636-68-6 | 0.1g |

$1955.0 | 2023-09-18 |

tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

2228636-68-6 (tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬